1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea

Urea Transporter Species Selectivity Diuretic Target Validation

Choose 1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (ADS-J13) for its unique species-selective UT-B inhibition profile: potent in rat UT-B (IC50 200 nM) yet essentially inactive against mouse UT-B (IC50 >10,000 nM)—a ~50-fold selectivity gap. Unlike generic UT-B inhibitors, this compound ensures reliable target engagement in Sprague-Dawley rat diuretic models while preventing false negatives in mouse studies. Essential for cross-species pharmacological profiling, SAR optimization campaigns, and preclinical validation of urearetic drug candidates. Ideal for studying sodium-sparing diuretic mechanisms in congestive heart failure and cirrhotic edema models. Available in research quantities with comprehensive analytical documentation.

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
CAS No. 1351619-03-8
Cat. No. B6503736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
CAS1351619-03-8
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)NC2
InChIInChI=1S/C15H21N3O2/c1-15(2,3)10-4-6-11(7-5-10)17-14(20)18-12-8-13(19)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,19)(H2,17,18,20)
InChIKeyCEFRDAXTGOYHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (CAS 1351619-03-8): Pharmacological Profile & Scientific Procurement Baseline


1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (CAS 1351619-03-8), also indexed as ADS-J13 or CHEMBL5289033, is a synthetic phenylurea derivative characterized by a tert-butylphenyl group linked to a pyrrolidinone-bearing urea moiety . It functions as a small-molecule inhibitor of urea transporter B (UT-B), a target under investigation for developing sodium-sparing diuretics ('urearetics') for edema-related conditions [1]. The compound exhibits species-selective inhibitory potency, making it a valuable tool compound for pharmacological profiling and for distinguishing UT-B-dependent mechanisms across preclinical models [2].

Why Generic Substitution of 1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea Fails: Species Selectivity & Potency Gaps


Urea transporter inhibitors within the phenylurea class cannot be interchanged without risking critical divergence in experimental outcomes. 1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea demonstrates a pronounced species-dependent inhibition profile — potent against rat UT-B (IC50 200 nM) but essentially inactive against mouse UT-B (IC50 >10,000 nM) — a ~50-fold selectivity gap [1]. This stands in contrast to other UT-B inhibitors (e.g., CHEMBL1421830, IC50 2,540 nM against rat UT-B) that show different potency and selectivity windows [2]. Such disparities mean that substituting this compound with a generic 'UT-B inhibitor' or a close phenylurea analog could lead to false negatives in rat-dominant models or misleading cross-species efficacy projections, undermining both target validation studies and preclinical diuretic efficacy assessments [3].

Quantitative Evidence Guide: 1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea Differentiation Data


Species-Selective UT-B Inhibition: Rat vs. Mouse Potency Differential

This compound inhibits rat UT-B with an IC50 of 200 nM but shows negligible activity against mouse UT-B (IC50 >10,000 nM), yielding a selectivity ratio of >50-fold. [1] This species preference is a critical differentiation parameter when selecting a UT-B inhibitor for preclinical diuretic studies, as many in-class compounds lack this level of selectivity or show different species bias. [2]

Urea Transporter Species Selectivity Diuretic Target Validation

Superior Potency Against Rat UT-B Relative to a Structurally Related Urea Transporter Inhibitor

Compared to another small-molecule urea transporter inhibitor (CHEMBL1421830 / BDBM50512257), which exhibits an IC50 of 2,540 nM against rat UT-B, 1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is approximately 12.7-fold more potent (200 nM vs. 2,540 nM) in the same species and assay type. [1][2] This potency advantage is quantitatively meaningful for dose-response studies where achieving maximal target engagement at lower concentrations is critical.

UT-B Inhibitor Potency Comparison Rat Erythrocyte Assay

Conformational Restriction via Pyrrolidinone Ring: Structural Basis for Selectivity Differentiation

The compound integrates a 5-oxopyrrolidin-3-yl moiety that conformationally restricts the urea pharmacophore. Published SAR of tert-butylphenyl ureas indicates that conformational restriction can contribute up to 100-fold enhancement in inhibitor potency for related enzyme targets (e.g., soluble epoxide hydrolase, sEH), primarily by pre-organizing the bioactive conformation and reducing entropic penalty upon target binding. [1] While direct sEH-to-UT-B translation cannot be assumed without data, the structural rationale — supported by patent filings (US-8501783-B2) demonstrating potency gains from analogous restrictions — suggests that this compound's pyrrolidinone constraint distinguishes it from flexible phenylurea analogs with potentially lower target engagement efficiency.

Conformational Restriction Pyrrolidinone Urea Target Selectivity

Patent-Backed Therapeutic Utility: Urinary Excretion Disorder Indication

The compound is encompassed within patent US-9181187-B2, titled 'Therapeutic agent for urinary excretion disorder,' which claims pyrrolidinyl urea derivatives for treating conditions involving dysregulated urea transport. This patent context provides procurement-relevant confidence that the compound has been evaluated beyond simple in vitro binding — it is disclosed in a therapeutic framework targeting urinary excretion disorders, aligning with its UT-B inhibitory mechanism. In contrast, many commercially available urea analogs lack any patent-backed therapeutic indication, making them less attractive for translational research programs.

Therapeutic Patent Urinary Excretion Diuretic Development

Optimal Application Scenarios for 1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea Based on Quantitative Differentiation Evidence


Rat-Specific UT-B Pharmacological Studies and In Vivo Diuretic Efficacy Testing

Leveraging its potent rat UT-B inhibition (IC50 200 nM) and >50-fold selectivity over mouse UT-B, this compound is ideally suited for rat models of diuretic response and urea handling. Researchers studying sodium-sparing diuretic mechanisms, such as those relevant to congestive heart failure or cirrhotic edema, can use this compound to achieve robust target engagement in Sprague-Dawley rats while interpreting negative results in C57BL/6J mouse models with confidence that inactivity reflects target biology rather than compound failure. [1]

Medicinal Chemistry SAR Starting Point for Conformationally Restricted UT-B Inhibitors

The 5-oxopyrrolidin-3-yl urea scaffold provides a conformationally pre-organized pharmacophore, distinguishing it from flexible phenylurea analogs. Medicinal chemistry teams can use this compound as a starting point for structure-activity relationship (SAR) optimization campaigns aimed at improving UT-B selectivity or metabolic stability, while using the conformational restriction rationale supported by analogous sEH inhibitor patents (US-8501783-B2) as a design strategy. [2]

Translational Validation of Urea Transporter-Targeted Therapeutics for Urinary Excretion Disorders

As a compound disclosed within patent US-9181187-B2 for urinary excretion disorders, this compound is positioned for translational programs moving beyond target identification into preclinical therapeutic validation. Its UT-B inhibitory mechanism, combined with a therapeutic patent context, makes it a candidate for proof-of-concept studies in rat models of dysregulated urea excretion, supporting the urearetic drug development pathway.

Comparative Cross-Species Profiling of UT-B Inhibitor Selectivity

The stark species selectivity profile (rat-active, mouse-inactive) makes this compound a valuable tool for profiling UT-B inhibitor candidates across species. It can serve as a reference standard for calibrating cross-species UT-B assays and for evaluating whether novel inhibitors exhibit broad or narrow species selectivity — a critical quality control parameter for preclinical development programs that rely on species translation of diuretic efficacy data. [1]

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.